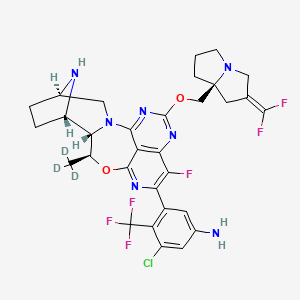
KRASG12D-IN-3-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRASG12D-IN-3-d3 is a small molecule inhibitor specifically designed to target the KRAS G12D mutation, a common oncogenic driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer . This compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the aberrant signaling pathways activated by the KRAS G12D mutation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRASG12D-IN-3-d3 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution and cyclization . The final compound is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity . The process is optimized for scalability and cost-effectiveness, making it feasible for commercial production .
化学反応の分析
Types of Reactions
KRASG12D-IN-3-d3 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, nucleophiles, and bases under various solvent conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and stability .
科学的研究の応用
KRASG12D-IN-3-d3 has a wide range of applications in scientific research, including:
作用機序
KRASG12D-IN-3-d3 exerts its effects by binding to the KRAS G12D protein, inhibiting its interaction with downstream signaling molecules . This inhibition disrupts the MAPK and PI3K signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound specifically targets the G12D mutation, sparing wild-type KRAS and minimizing off-target effects .
類似化合物との比較
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with a similar mechanism of action.
LY3962673: A non-covalent KRAS G12D inhibitor with high affinity and selectivity.
Deuterated Compounds: Compounds with deuterium atoms replacing hydrogen, enhancing stability and bioavailability.
Uniqueness
KRASG12D-IN-3-d3 stands out due to its high specificity for the KRAS G12D mutation, robust anti-tumor activity, and favorable pharmacokinetic properties . Its unique chemical structure allows for effective inhibition of KRAS G12D without affecting other KRAS isoforms .
特性
分子式 |
C31H30ClF6N7O2 |
|---|---|
分子量 |
685.1 g/mol |
IUPAC名 |
3-chloro-5-[(4R,7S,8S,9S)-17-[[(8S)-6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-14-fluoro-9-(trideuteriomethyl)-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1/i1D3 |
InChIキー |
WEMJBXUDRVBQFH-AKZXIDIKSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@H]1[C@@H]2[C@@H]3CC[C@@H](N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OC[C@@]78CCCN7CC(=C(F)F)C8 |
正規SMILES |
CC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


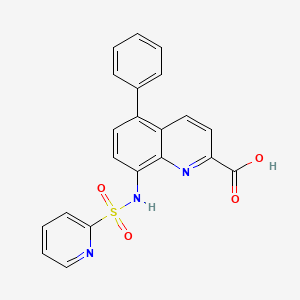
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
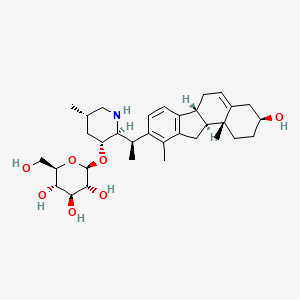
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
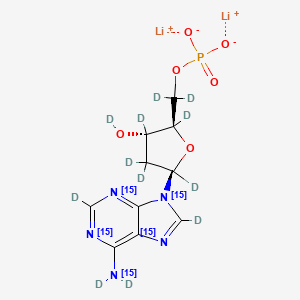
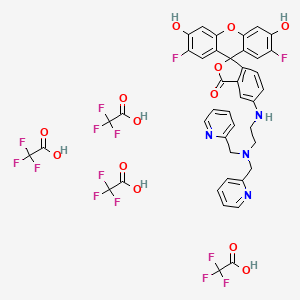
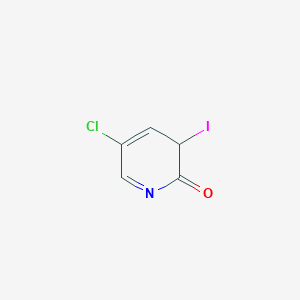
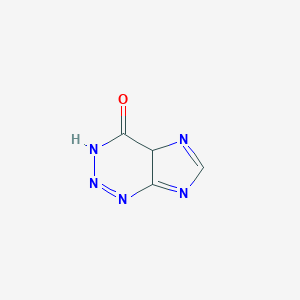
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
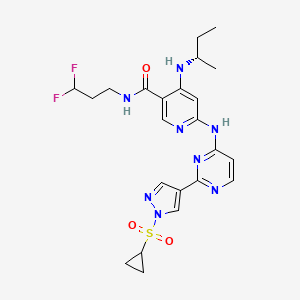

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
